3-Oxovalproic acid

Übersicht

Beschreibung

3-Oxovalproic acid is a metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. Valproic acid is primarily used in the treatment of epilepsy, bipolar disorder, and, less commonly, major depression . This compound is one of the major metabolites formed during the biotransformation of valproic acid in the liver .

Vorbereitungsmethoden

3-Oxovalproic acid is not typically synthesized directly but is rather a product of the metabolism of valproic acid. Valproic acid undergoes extensive metabolism in the liver, involving multiple pathways such as O-glucuronidation, β-oxidation, ω-oxidation, hydroxylation, ketone formation, and desaturation . Among these pathways, the formation of this compound is a significant step, accounting for approximately 33% of an administered dose of valproic acid .

Analyse Chemischer Reaktionen

3-Oxovalproic acid can undergo various chemical reactions, including:

Oxidation: This reaction can further oxidize the compound to form other metabolites.

Reduction: Although less common, reduction reactions can convert this compound to other reduced forms.

Substitution: This reaction can involve the replacement of functional groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Oxovalproic acid has several scientific research applications, including:

Chemistry: It is studied as a key metabolite in the biotransformation of valproic acid, providing insights into the metabolic pathways and the effects of valproic acid.

Biology: Research on this compound helps understand the biological processes involved in the metabolism of valproic acid and its impact on cellular functions.

Medicine: Understanding the formation and effects of this compound is crucial for optimizing the therapeutic use of valproic acid and minimizing its side effects.

Industry: The compound is used in the development of analytical methods for monitoring valproic acid levels in biological samples

Wirkmechanismus

The exact mechanism of action of 3-Oxovalproic acid is not well understood. it is known that valproic acid and its metabolites, including this compound, exert their effects through multiple pathways. These pathways include the inhibition of enzymes involved in the metabolism of neurotransmitters, modulation of ion channels, and alteration of gene expression . The molecular targets and pathways involved in the action of this compound are still under investigation.

Vergleich Mit ähnlichen Verbindungen

3-Oxovalproic acid is similar to other metabolites of valproic acid, such as 3-Hydroxyvalproic acid and 4-ene-valproic acid . it is unique in its structure and the specific metabolic pathways it undergoes. Unlike other metabolites, this compound is formed through the oxidation of valproic acid and plays a significant role in the overall metabolism of the parent compound .

Similar Compounds

- 3-Hydroxyvalproic acid

- 4-ene-valproic acid

- Valproic acid glucuronide

Biologische Aktivität

3-Oxovalproic acid (3-oxo-VPA) is a significant metabolite of valproic acid (VPA), a widely used antiepileptic and mood-stabilizing drug. Understanding the biological activity of 3-oxo-VPA is crucial for elucidating its therapeutic effects and potential toxicities. This article reviews the biochemical pathways, pharmacological effects, and clinical implications associated with this compound, supported by data tables and case studies.

- Chemical Formula : CHO

- Molecular Weight : Approximately 158.195 g/mol

- CAS Number : Not available

Metabolism of Valproic Acid

Valproic acid undergoes extensive metabolism in the liver, leading to several active metabolites, including 3-oxo-VPA. The metabolic pathways include:

- β-oxidation : Contributes to the formation of short-chain fatty acids.

- Oxidation via cytochrome P450 enzymes : Produces various hydroxylated metabolites.

- Glucuronidation : Involves conjugation with glucuronic acid, enhancing water solubility for excretion.

The complexity of VPA metabolism results in a diverse range of metabolites that exhibit varying degrees of biological activity and toxicity. Notably, 3-oxo-VPA has been implicated in both therapeutic effects and adverse reactions associated with VPA treatment .

Pharmacological Effects

-

Neuroprotective Properties :

- 3-Oxo-VPA has been shown to enhance neurogenesis and promote neuronal plasticity. This is mediated through the activation of mitogen-activated protein kinases (MAPK), leading to increased expression of brain-derived neurotrophic factor (BDNF) .

- Increased BDNF levels are associated with improved cognitive functions and mood stabilization.

- Anti-apoptotic Effects :

- GABAergic Activity :

Toxicological Concerns

Despite its therapeutic benefits, 3-oxo-VPA can also be associated with hepatotoxicity, particularly when VPA is administered at high doses or over prolonged periods. Studies indicate that elevated levels of this metabolite can lead to liver damage in susceptible individuals .

Case Study 1: Hepatotoxicity in Valproate Therapy

A study examined a patient undergoing treatment with sodium valproate (1000 mg twice daily). The patient developed symptoms indicative of hepatotoxicity, correlating with elevated levels of 3-oxo-VPA and its desaturation metabolite, 4-en-VPA. This case highlights the importance of monitoring metabolite levels during VPA therapy to mitigate potential liver damage .

Case Study 2: Neurodevelopmental Outcomes

Research involving children treated with valproate during pregnancy revealed that elevated levels of 3-oxo-VPA were associated with neurodevelopmental delays. The findings suggest that prenatal exposure to this metabolite may impact cognitive development, necessitating careful consideration in prescribing practices for pregnant women .

Data Table: Biological Activities of this compound

| Activity Type | Mechanism | Outcome |

|---|---|---|

| Neuroprotection | MAPK pathway activation | Increased BDNF levels |

| Anti-apoptotic | Upregulation of Bcl-2 | Protection against neuronal cell death |

| GABAergic enhancement | Increased GABA receptor expression | Enhanced inhibitory neurotransmission |

| Hepatotoxicity Risk | Elevated metabolite levels | Potential liver damage |

Eigenschaften

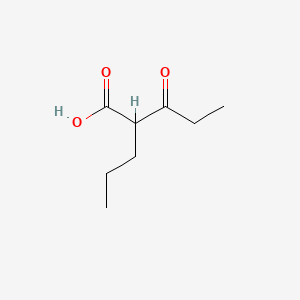

IUPAC Name |

3-oxo-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-5-6(8(10)11)7(9)4-2/h6H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYHXKUZTSZTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975543 | |

| Record name | 3-Oxo-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60113-81-7 | |

| Record name | 3-Oxo-2-propylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60113-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-n-Propyl-3-oxopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-KETOVALPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIZ0PV4PQ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can we accurately measure 3-Oxovalproic acid in a biological sample?

A: The research article describes a highly sensitive and specific method for quantifying this compound in blood plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). [] This technique involves separating the compound from other components in the plasma using chromatography and then detecting and quantifying it based on its mass-to-charge ratio and specific fragmentation pattern. The method boasts a detection range from 10 ng/ml to 500 ng/ml, making it suitable for monitoring therapeutic levels of the metabolite. []

Q2: What is the significance of simultaneously measuring valproic acid and its metabolites like this compound?

A: Quantifying both valproic acid and its metabolites in a single analysis provides a more comprehensive understanding of a patient's individual drug metabolism. [] This can be crucial for optimizing treatment regimens in epilepsy, as individual variations in metabolic rates can impact the drug's efficacy and safety profile. The HPLC-MS/MS method described in the research allows for such simultaneous analysis, potentially paving the way for personalized medicine approaches in epilepsy management. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.